molecular formula C26H28N2 B098889 Cinnarizine CAS No. 16699-20-0

Cinnarizine

Cat. No.: B098889
CAS No.: 16699-20-0
M. Wt: 368.5 g/mol
InChI Key: DERZBLKQOCDDDZ-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cinnarizine (1-bis(4-methylphenyl)methyl-4-(3-phenylpropenyl)piperazine) is a first-generation H1-receptor antagonist and calcium channel blocker used primarily for motion sickness, vertigo, and peripheral vascular disorders . It inhibits vasoconstriction by reducing calcium influx into vascular smooth muscle cells, thereby improving blood flow . This compound’s poor aqueous solubility (near 0% in free form) has driven innovations in formulations, such as inclusion complexes and lipid-based systems, to enhance bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cinnarizine can be synthesized through a multi-step process involving the reaction of diphenylmethylpiperazine with cinnamyl chloride. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale batch reactors. The process involves the same basic synthetic route but is optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure consistent product quality. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analysis .

Chemical Reactions Analysis

Types of Reactions: Cinnarizine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmacological Profile

Cinnarizine's pharmacological actions are multifaceted:

  • Calcium Channel Blockade : It inhibits L-type and T-type voltage-gated calcium channels, which is crucial for its effects on vascular smooth muscle and the central nervous system .
  • Histamine Receptor Antagonism : this compound acts as a potent inhibitor of histamine H1 receptors (Ki = 47 nM) and has demonstrated activity against dopamine receptors, contributing to its antiemetic effects .
  • Vasorelaxation : Its ability to induce vasorelaxation makes it a candidate for nootropic applications, enhancing cerebral blood flow and oxygen supply .

Management of Vertigo and Motion Sickness

This compound is primarily used to alleviate symptoms associated with vestibular disorders:

  • Effectiveness : Studies have shown significant reductions in symptoms such as dizziness, nausea, and vomiting. A fixed-dose combination of this compound and dimenhydrinate has been particularly effective in treating vertigo .
  • Case Study : In a clinical trial involving 120 patients, the combination therapy led to a marked improvement in dizziness symptoms over a 60-day period (p < 0.001) as measured by the Dizziness Handicap Inventory (DHI) .

Migraine Prophylaxis

Recent systematic reviews indicate that this compound may be effective in preventing migraine attacks:

  • Efficacy : A meta-analysis revealed that patients experienced a significant decrease in migraine frequency (mean difference = -3.10) and intensity (mean difference = -1.54) when treated with this compound compared to controls like propranolol and sodium valproate .
  • Recommendation : Despite promising results, the authors suggest further research with larger sample sizes to confirm these findings.

Potential Anticancer Properties

Emerging research suggests that this compound may have applications in oncology:

  • Mechanism of Action : Molecular modeling studies indicate that this compound interacts with protein kinase C (PKC), potentially influencing cancer cell signaling pathways .
  • Research Findings : Investigations into nasopharyngeal carcinoma have identified mutations that could be targeted therapeutically, with this compound being considered for further study in this context .

Data Table: Summary of Clinical Efficacy Studies

Study ReferenceConditionTreatmentOutcome MeasureResults
MigraineThis compound vs PropranololFrequency & IntensitySignificant reduction (p < 0.001)
VertigoThis compound + DimenhydrinateDizziness Handicap InventoryMarked improvement (p < 0.001)

Mechanism of Action

Cinnarizine exerts its effects primarily by blocking L-type and T-type voltage-gated calcium channels. This inhibition prevents the influx of calcium ions into cells, thereby reducing the excitability of neurons and smooth muscle cells. This compound also binds to dopamine D2 receptors, histamine H1 receptors, and muscarinic acetylcholine receptors, contributing to its antihistaminic and antiemetic properties .

Comparison with Similar Compounds

Efficacy in Vertigo and Motion Sickness

Cinnarizine is often compared to other antihistamines and vestibular suppressants:

  • Prochlorperazine : In a double-blind crossover study, this compound (45–90 mg/day) showed comparable efficacy to prochlorperazine, with 70–80% symptom improvement in vertigo patients .
  • Betahistine : A randomized trial found betahistine (48 mg/day) superior to this compound (40 mg/day) in reducing vertigo severity, particularly in Ménière’s disease .
  • Scopolamine : In seasickness trials, scopolamine outperformed this compound in severe motion conditions (e.g., 3.5 m waves). However, this compound 50 mg demonstrated 65% efficacy in rough seas with fewer side effects in mild conditions .

Table 1: Clinical Efficacy in Vertigo and Motion Sickness

Compound Indication Dose Efficacy (%) Reference
This compound Vertigo 45–90 mg/day 70–80
Betahistine Ménière’s disease 48 mg/day >80
Scopolamine Severe seasickness Transdermal patch >75

Antihistaminic and Anti-Allergic Activity

This compound’s H1-antagonism is weaker compared to newer antihistamines:

  • Doxepin : In cold urticaria, 8/9 patients preferred doxepin (10 mg TID) over this compound (10 mg TID) due to superior symptom relief .
  • Hydroxyzine : While both reduce histamine-mediated responses, hydroxyzine’s sedative effects limit its use in chronic conditions, whereas this compound is better tolerated long-term .

Pharmacokinetic and Solubility Profiles

  • Water Solubility : Free this compound has negligible solubility (0%), but inclusion complexes with sulfobutyl ether-β-cyclodextrin (SBE-β-CD) improve solubility to ~4.1% .
  • Lipid-Based Formulations : this compound ionic liquids (e.g., 1-decyl sulfate) exhibit 10-fold higher solubility in lipid formulations compared to the hydrochloride salt .
  • Comparative ADME : Etodroxizine and levocetirizine (structural analogs) demonstrate better absorption and metabolic stability than this compound in computational models .

Table 2: Solubility Enhancements

Formulation Solubility (mg/mL) Reference
Free this compound 0.0
SBE-β-CD inclusion complex 4.1
This compound 1-decyl sulfate 12.5 (LC-SEDDS)

Structural and Mechanistic Comparisons

  • Piperazine Derivatives : this compound shares structural similarities with flunarizine and meclizine. Both inhibit mTORC1, but flunarizine shows stronger radiation-sensitizing effects in glioblastoma stem cells .
  • WNT Pathway Inhibitors : this compound and ciclopirox olamine induce apoptosis in lymphoma cells via WNT/β-catenin inhibition, though ciclopirox has broader antifungal applications .

Formulation Innovations

  • Transfersomal Gels : this compound-loaded transfersomes achieve >90% encapsulation efficiency, enabling targeted delivery for vertigo treatment .
  • Lipid-Based Systems: Solidified self-nanoemulsifying drug delivery systems (SNEDDS) enhance fed-state solubility by 300% compared to conventional tablets .

Biological Activity

Cinnarizine is a piperazine derivative primarily used as an antihistamine and calcium channel blocker. Its biological activity encompasses a range of mechanisms, including effects on the central nervous system, vascular smooth muscle, and various receptor interactions. This article delves into the pharmacodynamics, pharmacokinetics, therapeutic applications, and case studies related to this compound, supported by data tables and research findings.

Pharmacodynamics

This compound exhibits multiple pharmacological actions:

  • Calcium Channel Blocking : this compound selectively inhibits L-type and T-type voltage-gated calcium channels, reducing intracellular calcium levels in vascular smooth muscle cells. This mechanism leads to vasodilation and decreased vascular resistance .
  • Antihistaminic Activity : It acts as an H1 receptor antagonist, providing relief from allergic symptoms .
  • Antiserotonergic and Antidopaminergic Effects : this compound also interacts with serotonin and dopamine receptors, which may contribute to its efficacy in treating vestibular disorders .

Pharmacokinetics

This compound is characterized by:

  • High Protein Binding : Approximately 91% of this compound binds to plasma proteins, which influences its distribution and bioavailability .
  • Metabolism : It is metabolized primarily by cytochrome P450 enzymes (CYP2D6 and CYP2B6), leading to various metabolites excreted in urine and feces .
  • Half-life : The elimination half-life ranges from 3 to 6 hours, necessitating multiple doses for sustained effects .

Therapeutic Applications

This compound is indicated for various conditions:

  • Vestibular Disorders : It is widely used for treating vertigo and motion sickness. A study involving 1275 patients demonstrated a significant reduction in vertigo symptoms (61% improvement) when treated with a combination of this compound and dimenhydrinate .
  • Cold Urticaria : In a clinical trial with 14 patients intolerant to standard antihistamines, this compound showed a complete or good response in 57.1% of cases .
  • Postviral Hyposmia : this compound has been explored as an adjuvant treatment alongside steroids for improving olfactory function in patients with postviral hyposmia, showing statistically significant improvements .

Study on Vertigo Treatment

A non-interventional study assessed the efficacy of a fixed combination of this compound (20 mg) and dimenhydrinate (40 mg) in treating vertigo. Key findings included:

  • Patient Demographics : Average age of participants was 61.2 years.
  • Efficacy Results :
    • Mean Vertigo Score (MVS) reduced from 1.46 to 0.57 (61% improvement).
    • Concomitant symptoms like nausea and vomiting decreased by 84% and 85%, respectively.
SymptomBaseline MVSPost-Treatment MVSImprovement (%)
Vertigo1.460.5761
Nausea--84
Vomiting--85

Cold Urticaria Response

In another study involving patients with cold urticaria:

  • Response Rate : this compound was effective in managing symptoms in over half of the participants.
  • Adverse Effects : Mild side effects included drowsiness and weight gain in a minority of patients .

Q & A

Q. How can researchers design robust pharmacokinetic studies for cinnarizine to account for its variable solubility and stability?

Answer:
Pharmacokinetic studies must address this compound’s low aqueous solubility (0.02 mg/mL at 25°C) and pH-dependent stability (pKa = 7.4) . Experimental designs should:

  • Use validated HPLC methods with UV detection (e.g., C18 columns, mobile phase: methanol-phosphate buffer) to quantify plasma concentrations .
  • Incorporate stability-indicating assays under simulated physiological conditions (e.g., varying pH, temperature) to assess degradation products .
  • Apply non-compartmental analysis (NCA) for bioavailability calculations, ensuring sampling intervals align with this compound’s half-life (~4–6 hours) .

Advanced Consideration:
For population pharmacokinetic modeling, use nonlinear mixed-effects models (NONMEM) to account for inter-subject variability in metabolism, particularly CYP2D6 polymorphisms .

Q. What methodological strategies resolve contradictions in clinical efficacy data between this compound monotherapy and combination therapies?

Answer:
Contradictions arise from heterogeneous patient populations (e.g., peripheral vs. central vertigo) and dosing regimens. To mitigate:

  • Conduct stratified meta-analyses comparing this compound alone (e.g., 25 mg TID) versus fixed-dose combinations (e.g., this compound + dimenhydrinate 20 mg TID), focusing on standardized endpoints like vertigo severity scales .
  • Apply multivariate regression to isolate confounding variables (e.g., age, comorbidities) using tools like Cochrane’s ROBINS-I for bias assessment .

Advanced Consideration:
Design adaptive clinical trials with interim analyses to adjust dosing or enrollment criteria based on early efficacy signals, leveraging Bayesian statistical frameworks .

Q. How can researchers optimize experimental protocols for synthesizing this compound derivatives with enhanced selectivity for calcium channels?

Answer:
Synthesis optimization requires:

  • Structural modification at the diphenylmethylpiperazine moiety to enhance binding to T-type calcium channels. Use X-ray crystallography or molecular docking (e.g., AutoDock Vina) to predict binding affinities .
  • Validate purity (>98%) via differential scanning calorimetry (DSC) and nuclear magnetic resonance (NMR) spectroscopy, referencing USP monographs for impurity thresholds .

Advanced Consideration:
Apply high-throughput screening (HTS) with fluorescent calcium indicators (e.g., Fluo-4) in HEK293 cells expressing Cav3.2 channels to assess derivative efficacy .

Q. What analytical validation criteria are critical for ensuring reproducibility in this compound bioanalytical assays?

Answer:
Follow ICH Q2(R1) guidelines:

  • Linearity: R² ≥ 0.995 across 50–150% of expected plasma concentrations (e.g., 10–300 ng/mL) .
  • Accuracy/Precision: ≤±15% deviation for QC samples (intra-day and inter-day).
  • Matrix Effects: Evaluate ion suppression/enhancement via post-column infusion in human plasma .

Advanced Consideration:
Implement isotope-labeled internal standards (e.g., this compound-d4) to correct for matrix variability in LC-MS/MS workflows .

Q. How do molecular interactions between this compound and cyclodextrins influence drug delivery systems?

Answer:
β-cyclodextrin (β-CD) encapsulation improves solubility via hydrophobic interactions, with binding constants (Ka) determined via phase solubility studies . Key steps:

  • Characterize inclusion complexes using Fourier-transform infrared spectroscopy (FTIR) to confirm shifts in this compound’s aromatic C-H stretches .
  • Perform dissolution testing (USP Apparatus II, 50 rpm) in simulated gastric fluid to compare release profiles of complexed vs. free this compound .

Advanced Consideration:
Use molecular dynamics simulations (e.g., GROMACS) to model β-CD-cinnarizine stability under physiological shear stress .

Q. What statistical approaches address heterogeneity in preclinical data on this compound’s neuroprotective effects?

Answer:

  • Apply random-effects meta-analysis to pool data from rodent models (e.g., ischemia-reperfusion injury), reporting I² statistics to quantify heterogeneity .
  • Use sensitivity analysis to exclude outliers (e.g., studies with dosing >50 mg/kg/day) .

Advanced Consideration:
Employ machine learning (e.g., random forests) to identify predictors of neuroprotection (e.g., blood-brain barrier permeability, plasma AUC) from high-dimensional omics datasets .

Q. How should researchers design in vitro models to evaluate this compound’s dual antihistaminic and calcium channel-blocking activities?

Answer:

  • Histamine H1 Receptor: Use CHO-K1 cells transfected with H1 receptors; measure cAMP inhibition via ELISA .
  • Calcium Channels: Patch-clamp electrophysiology in cerebellar granule cells to assess Cav2.1 inhibition .

Advanced Consideration:
Develop 3D co-culture models (e.g., neurons + mast cells) to study this compound’s dual mechanisms in a physiologically relevant microenvironment .

Properties

IUPAC Name

1-benzhydryl-4-[(E)-3-phenylprop-2-enyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2/c1-4-11-23(12-5-1)13-10-18-27-19-21-28(22-20-27)26(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-17,26H,18-22H2/b13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERZBLKQOCDDDZ-JLHYYAGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7002-58-6 (di-hydrochloride)
Record name Cinnarizine [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80859311
Record name 1-(Diphenylmethyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80859311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16699-20-0, 298-57-7
Record name 1-(Diphenylmethyl)-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16699-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinnarizine [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine, (E)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290687
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Diphenylmethyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80859311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-1-benzhydryl-4-cinnamylpiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.030
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Cinnarizine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.514
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CINNARIZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DI2E1X18L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cinnarizine
Reactant of Route 2
Reactant of Route 2
Cinnarizine
Reactant of Route 3
Reactant of Route 3
Cinnarizine
Reactant of Route 4
Reactant of Route 4
Cinnarizine
Reactant of Route 5
Reactant of Route 5
Cinnarizine
Reactant of Route 6
Reactant of Route 6
Cinnarizine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.